CHS-111

Description

Properties

CAS No. |

886755-63-1 |

|---|---|

Molecular Formula |

C21H18N2O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

[4-(2-benzylindazol-3-yl)phenyl]methanol |

InChI |

InChI=1S/C21H18N2O/c24-15-17-10-12-18(13-11-17)21-19-8-4-5-9-20(19)22-23(21)14-16-6-2-1-3-7-16/h1-13,24H,14-15H2 |

InChI Key |

GUQSBGZNHKRJGO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CHS-111; CHS 111; CHS111 |

Origin of Product |

United States |

Foundational & Exploratory

CHS-111 mechanism of action

Absence of Publicly Available Data for CHS-111

An extensive search of publicly available scientific literature, clinical trial databases, and pharmacological resources has yielded no specific information on a compound designated as "this compound." There are no research articles, patents, or clinical trial records that describe the mechanism of action, experimental protocols, or quantitative data associated with this identifier.

The search did identify a similarly named compound, CHGN111 , which was described in an older source as an inhibitor of the mitochondrial enzyme CLK-1 (Cdc2-like kinase 1). However, without further information, it cannot be confirmed that this compound and CHGN111 are related or that this compound is indeed a CLK-1 inhibitor.

Other entities with the "CHS" acronym were found but are unrelated to a specific therapeutic compound's mechanism of action. These include references to Cannabinoid Hyperemesis Syndrome, Community Health Sciences programs, and various medical centers. Similarly, searches for "BMN 111" identified Vosoritide, a treatment for achondroplasia with a well-defined and unrelated mechanism of action. Radiotracers such as ¹¹¹In-CP04 and ¹¹¹In-amatuximab, where "111" refers to the Indium isotope, are used for imaging and are not therapeutic agents in the context of this request.

Proposed Alternative: A Technical Guide on CLK1 Inhibitors

Given the potential, though unconfirmed, link to CLK-1 inhibition via the similarly named compound CHGN111, we propose to provide an in-depth technical guide on the mechanism of action of CLK1 inhibitors . This class of molecules represents a promising area of therapeutic research with applications in oncology, virology, and rare diseases.

This guide would be structured to meet the core requirements of your original request, including:

-

Core Mechanism of Action: A detailed explanation of how CLK1 inhibitors function, focusing on their role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.

-

Signaling Pathways: A diagrammatic representation of the cellular pathways modulated by CLK1 inhibition.

-

Experimental Protocols: A summary of common methodologies used to characterize the activity of CLK1 inhibitors, such as in vitro kinase assays and cellular splicing assays.

-

Quantitative Data: Representative data for known CLK1 inhibitors, presented in tabular format for clarity.

-

Visualizations: Graphviz diagrams to illustrate key concepts, workflows, and molecular interactions.

Should you wish to proceed with this alternative topic, a comprehensive technical guide on the mechanism of action of CLK1 inhibitors will be generated.

An In-depth Technical Guide to CHS-111: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound CHS-111, a benzyl indazole derivative identified as a potent inhibitor of superoxide anion generation and phospholipase D (PLD) activation. This document details its chemical structure, a proposed synthesis pathway, experimental protocols for evaluating its biological activity, and a summary of its known quantitative effects.

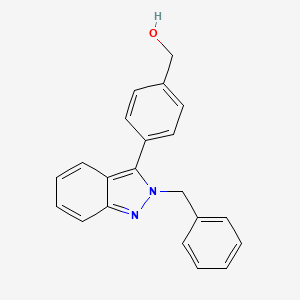

Chemical Structure and Properties

This compound is chemically identified as 2-benzyl-3-(4-hydroxymethylphenyl)indazole .[1] Its structure features a core indazole ring system substituted at the 2-position with a benzyl group and at the 3-position with a 4-hydroxymethylphenyl group.

Chemical Formula: C₂₁H₁₈N₂O

Molecular Weight: 314.38 g/mol

CAS Number: 886755-63-1

A 2D representation of the chemical structure is provided below:

Synthesis of this compound

While the specific synthesis protocol for this compound from the primary literature is not fully available, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted indazoles. A common approach involves the reaction of a substituted 2-nitrobenzaldehyde with an appropriate aniline, followed by reductive cyclization.

A potential synthetic scheme for this compound is outlined below. This process would likely begin with the condensation of 2-nitrobenzaldehyde and 4-(hydroxymethyl)aniline to form a Schiff base, which is then cyclized to the indazole core. Subsequent N-benzylation would yield the final product.

References

No Publicly Available Information on CHS-111

Despite a comprehensive search of scientific literature, clinical trial databases, and other public resources, no information was found on a drug or compound designated as CHS-111.

The searches did not yield any data related to the discovery, history, mechanism of action, or experimental protocols for a substance with this identifier. The query "this compound" was primarily associated with a course at California State University, Northridge, titled "The Chicana/o and the Arts".[1][2]

Several compounds with similar alphanumeric designations were identified, but none correspond to this compound. These include:

-

CHGN111: An inhibitor of the mitochondrial enzyme CLK-1 that was under investigation around 2007.[3]

-

SLC-0111: A drug candidate that underwent a safety study in subjects with advanced solid tumors.[4]

-

BIIB111: A treatment for Choroideremia that has been evaluated in clinical trials.[5]

-

CHS-114: A monoclonal antibody targeting CCR8, which is being studied in participants with advanced solid tumors.[6]

Additionally, the acronym "CHS" is associated with various other scientific and medical terms, such as the Cardiovascular Health Study and Cannabinoid Hyperemesis Syndrome, but none of these relate to a specific compound with the "111" identifier.[7][8][9]

It is possible that this compound is an internal designation for a compound in early-stage development within a pharmaceutical company or research institution and has not yet been publicly disclosed. It is also possible that "this compound" is a typographical error.

Without any publicly available data, it is not possible to create the requested in-depth technical guide, including data summaries, experimental methodologies, and signaling pathway diagrams.

References

- 1. catalog.csun.edu [catalog.csun.edu]

- 2. catalog.csun.edu [catalog.csun.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Facebook [cancer.gov]

- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. BioLINCC: Cardiovascular Health Study (CHS) [biolincc.nhlbi.nih.gov]

- 9. Cannabis (drug) - Wikipedia [en.wikipedia.org]

Unable to Identify "CHS-111" as a Specific Therapeutic Agent

Following a comprehensive search for "CHS-111," it has not been possible to identify a specific therapeutic agent or chemical compound with this designation in the available scientific literature and public databases. The search results for "this compound" are predominantly associated with university course codes, most notably for "The Chicana/o and the Arts" at California State University, Northridge.[1][2]

Further inquiries for "CHS" in combination with terms relevant to drug development, such as "in vitro," "in vivo," "mechanism of action," and "signaling pathway," consistently yielded information pertaining to Chalcone Synthase (CHS). CHS is a key enzyme in the flavonoid biosynthesis pathway in plants.[3][4][5] While scientifically significant, this is unrelated to a specific synthetic compound for therapeutic use.

A single search result mentioned "CHGN111," an inhibitor of the mitochondrial enzyme CLK-1.[6] However, this is a distinct identifier, and no link to "this compound" could be established from the provided information.

Without specific data on a compound designated "this compound," it is not possible to fulfill the request for an in-depth technical guide. This includes the summarization of quantitative data, detailing of experimental protocols, and the creation of signaling pathway diagrams.

To proceed, clarification is required from the user to provide a more specific identifier for the compound of interest. This may include:

-

Alternative names or synonyms

-

The chemical structure or class

-

The primary research institution or company developing the compound

-

Any associated publication DOIs or patent numbers

Upon receiving more specific information, a renewed search can be conducted to gather the necessary data to address the user's request.

References

- 1. catalog.csun.edu [catalog.csun.edu]

- 2. catalog.csun.edu [catalog.csun.edu]

- 3. Deficiency in flavonoid biosynthesis genes CHS, CHI, and CHIL alters rice flavonoid and lignin profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Properties of CHS-111

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHS-111, identified as the benzyl indazole derivative 2-benzyl-3-(4-hydroxymethylphenyl)indazole, is a research chemical recognized for its inhibitory effects on superoxide anion (O²⁻) generation and phospholipase D (PLD) activity. This technical guide synthesizes the available information regarding its properties. However, it is critical to note that specific, publicly available quantitative data on the solubility and stability of this compound is limited. The information presented herein is based on its known biological activity and the general characteristics of its chemical class.

Physicochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of detailed, quantitative studies on the solubility and stability of this compound. Commercial suppliers and research articles primarily focus on its biological activity rather than its physicochemical properties.

Solubility Profile (Qualitative Assessment)

Based on its chemical structure—a multi-ring aromatic system with a polar hydroxymethyl group—a qualitative solubility profile can be inferred:

-

Aqueous Solubility: Expected to be low. The large, nonpolar benzyl and indazole rings would significantly limit its solubility in water.

-

Polar Organic Solvents: Likely to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common solvents for compounds of this nature in biological assays.

-

Nonpolar Organic Solvents: Moderate solubility may be expected in solvents like dichloromethane and chloroform.

-

Alcohols: Should be soluble in alcohols such as ethanol and methanol.

Stability Profile (Qualitative Assessment)

Specific stability data, including degradation kinetics, shelf-life under various conditions, and pH-dependent stability, are not publicly documented. General considerations for a compound with its structure include:

-

pH Stability: The indazole ring system is generally stable. The hydroxymethyl group is also stable across a physiological pH range. Extreme pH conditions could potentially lead to degradation, but no specific data is available.

-

Thermal Stability: As a crystalline solid (in its pure form), it is likely to be relatively stable at room temperature. Stability at elevated temperatures has not been reported.

-

Light Sensitivity: Aromatic compounds can sometimes be sensitive to light. It is advisable to store this compound protected from light.

Table 1: Summary of this compound Physicochemical Properties (Inferred and Known)

| Property | Data |

| Chemical Name | 2-benzyl-3-(4-hydroxymethylphenyl)indazole |

| Molecular Formula | C₂₁H₁₈N₂O |

| Molecular Weight | 314.38 g/mol |

| Appearance | Not specified in literature (likely a solid) |

| Solubility | Quantitative data is not publicly available. Qualitatively, it is expected to be soluble in DMSO and other organic solvents, with low aqueous solubility. |

| Stability | Quantitative data is not publicly available. As a solid, it is likely stable at room temperature when protected from light. Solution stability is not documented. |

| IC₅₀ for PLD activity | 3.9 µM (in formyl-Met-Leu-Phe-stimulated neutrophils)[1][2] |

Biological Activity and Signaling Pathways

This compound is primarily characterized as an inhibitor of superoxide anion generation and phospholipase D (PLD) activity in neutrophils[1]. Its mechanism of action involves the modulation of several key signaling pathways.

Experimental Protocol: In Vitro PLD Activity Assay (General Methodology)

While a specific, detailed protocol for this compound's PLD activity measurement is not fully elaborated in the abstracts, a general methodology can be outlined based on standard practices in the field:

-

Cell Culture and Stimulation: Rat neutrophils are isolated and cultured. The cells are then stimulated with formyl-Met-Leu-Phe (fMLP) to induce PLD activity.

-

Inhibitor Treatment: Cultured neutrophils are pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period before stimulation.

-

PLD Activity Measurement: PLD activity is typically measured by monitoring the formation of a specific product, such as phosphatidylethanol (PEt), in the presence of ethanol. This is often quantified using radiolabeling techniques (e.g., with [³H]arachidonic acid) followed by thin-layer chromatography (TLC) to separate the lipids and scintillation counting to measure the amount of radiolabeled PEt.

-

Data Analysis: The concentration of this compound that inhibits 50% of the fMLP-stimulated PLD activity is determined and reported as the IC₅₀ value.

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with the interaction of PLD1 with ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A[2][3]. It reduces the cellular levels of GTP-bound RhoA and inhibits the membrane recruitment of RhoA-associated protein kinase 1, which in turn affects downstream signaling, including myosin light chain 2 phosphorylation[2][4].

Below are Graphviz diagrams illustrating the key signaling pathways affected by this compound.

Caption: this compound inhibits PLD1 activation by blocking Arf6/RhoA interaction.

Caption: this compound blocks RhoA signaling by inhibiting Vav activation.

Conclusion

This compound is a valuable tool for studying cellular signaling pathways involving PLD, Arf6, and RhoA. While its biological activity is documented, a significant gap exists in the public domain regarding its fundamental physicochemical properties of solubility and stability. Researchers and drug development professionals should be aware of this lack of data and may need to perform internal studies to determine these parameters for their specific applications. The provided qualitative assessment and general experimental outlines can serve as a starting point for such investigations.

References

CHS-111 binding affinity and kinetics

No Publicly Available Data on the Therapeutic Agent CHS-111

Despite a comprehensive search for the therapeutic applications, mechanism of action, and clinical or preclinical studies related to a compound designated as "CHS-111," no specific information matching this identifier in a therapeutic context could be found in the public domain.

The search for "this compound" yielded references to unrelated subjects, including university course catalogs and other entities with similar acronyms. It is crucial for the intended audience of researchers, scientists, and drug development professionals to be aware that as of the current date, there are no accessible scientific publications, clinical trial registrations, or patents that would allow for the creation of an in-depth technical guide or whitepaper on a therapeutic agent named this compound.

The performed searches for "this compound" and related terms have led to the following alternative and unrelated findings:

-

Academic Course Code: The designation "CHS 111" corresponds to course codes at various academic institutions, such as "The Chicana/o and the Arts" at California State University, Northridge, and "Introduction to Human Adjustment" at the University of Scranton.[1][2][3][4]

-

Other Investigational Drugs: Several other compounds with similar alphanumeric designations are currently under investigation or have been studied previously. These are distinct from "this compound" and include:

-

CHGN111: An inhibitor of the mitochondrial enzyme CLK-1, which was under investigation for skin conditions but is no longer in active development.[5]

-

SLC-0111: A subject of a safety study in patients with advanced solid tumors.[6]

-

BIIB111: A gene therapy being evaluated for the treatment of Choroideremia.[7]

-

MM-111: A bispecific antibody that was investigated in HER2-positive cancers.[8][9]

-

CHS-114: A monoclonal antibody targeting CCR8 for the treatment of advanced solid tumors.[10]

-

-

Corporate and Healthcare Entities: The acronym "CHS" is associated with various organizations, such as Catholic Health Services, which operates a cancer institute, and CHS Inc., a Fortune 100 company focused on agriculture.[11][12]

-

Medical Condition: "CHS" is a recognized acronym for Cannabinoid Hyperemesis Syndrome, a condition characterized by recurrent nausea and vomiting in long-term cannabis users.[13][14]

Due to the complete absence of publicly available data for a therapeutic agent specifically identified as "this compound," it is not possible to provide the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

It is possible that "this compound" is an internal, confidential designation for a compound that has not yet been disclosed in public forums, or that the identifier is erroneous. For researchers and professionals in drug development, it is recommended to verify the designation and seek information from proprietary or internal databases if available. Without further specific details or the public release of information regarding this compound, a comprehensive technical whitepaper cannot be generated.

References

- 1. catalog.csun.edu [catalog.csun.edu]

- 2. CHS 111 - (S) Introduction to Human Adjustment - [catalog.scranton.edu]

- 3. catalog.csun.edu [catalog.csun.edu]

- 4. CHS 111 - (S) Introduction to Human Adjustment - [catalog.scranton.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Study of MM-111 in Patients With Advanced, Refractory Her2 Amplified, Heregulin Positive Cancers | MedPath [trial.medpath.com]

- 9. A Study of MM-111 and Paclitaxel With Trastuzumab in Patients HER2 Positive Carcinomas of the Distal Esophagus, Gastroesophageal (GE) Junction and Stomach | MedPath [trial.medpath.com]

- 10. Facebook [cancer.gov]

- 11. catholichealthli.org [catholichealthli.org]

- 12. patents.justia.com [patents.justia.com]

- 13. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 14. Cannabis (drug) - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for CHS-111 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CHS-111 is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases. By binding to and inhibiting the activity of MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2, a critical downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, survival, and differentiation. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| DMEM High Glucose Medium | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin (100X) | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 |

| This compound | In-house | N/A |

| MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | Sigma-Aldrich | M5655 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |

| Protease and Phosphatase Inhibitor Cocktail (100X) | Thermo Fisher | 78442 |

| BCA Protein Assay Kit | Thermo Fisher | 23225 |

| Primary Antibody: Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling | 4370 |

| Primary Antibody: Total ERK1/2 | Cell Signaling | 4695 |

| Primary Antibody: β-Actin | Cell Signaling | 3700 |

| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 |

Experimental Protocols

Cell Culture and Maintenance

A fundamental aspect of in vitro studies is the proper maintenance of cell cultures to ensure reproducibility.

-

Cell Line Initiation:

-

Thaw cryopreserved vials of cells (e.g., A375 melanoma, HT-29 colon cancer) rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet and seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

-

Preparation of this compound Stock Solutions

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.

-

Further dilutions should be made in complete growth medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO).

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Measurement:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the MEK/ERK signaling pathway.

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁶ cells in 10 mL of complete growth medium in a 10 cm dish.

-

Incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

-

Protein Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration using a BCA protein assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-ERK1/2, 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 and β-Actin as loading controls.

-

Data Presentation

Table 1: Dose-Response of this compound on A375 Cell Viability

| This compound Conc. (nM) | % Viability (Mean ± SD) | IC₅₀ (nM) |

| 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{*}{25.8} |

| 1 | 92.1 ± 5.1 | |

| 10 | 68.3 ± 3.9 | |

| 100 | 35.7 ± 2.8 | |

| 1000 | 12.4 ± 1.9 | |

| 10000 | 5.2 ± 1.1 |

Table 2: Quantification of p-ERK1/2 Inhibition by this compound in HT-29 Cells

| This compound Conc. (nM) | Relative p-ERK1/2 Levels (Normalized to Total ERK & β-Actin) |

| 0 (Vehicle) | 1.00 |

| 10 | 0.45 |

| 100 | 0.08 |

| 1000 | 0.01 |

Visualization

Application Notes and Protocols for the Utilization of CHS-111 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CHS-111" is not a widely recognized or publicly documented investigational drug. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel therapeutic agent in animal models. The data and mechanisms described are hypothetical and intended to serve as an illustrative guide. Researchers should substitute the specific characteristics of their compound of interest where applicable.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These guidelines provide a comprehensive overview of the essential in vivo methodologies required to characterize the pharmacokinetics, efficacy, and safety profile of this compound in relevant animal models. Adherence to established ethical guidelines for animal research is paramount throughout all experimental procedures.

Hypothetical Mechanism of Action

This compound is postulated to be a potent and selective inhibitor of the tyrosine kinase receptor, "Receptor X" (R-X), which is frequently overexpressed in various solid tumors. Upon binding to its ligand, R-X dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis through the PI3K/Akt and MAPK/ERK pathways. By blocking the ATP-binding site of the R-X kinase domain, this compound is designed to abrogate these oncogenic signals.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of a novel compound is crucial for determining the optimal dosing regimen. The following tables summarize hypothetical pharmacokinetic data for this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice following a Single Intravenous (IV) Injection

| Parameter | 10 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | 1500 ± 210 | 4800 ± 550 |

| Tmax (h) | 0.25 | 0.25 |

| AUC₀₋t (ng·h/mL) | 7500 ± 980 | 24000 ± 3100 |

| AUC₀₋inf (ng·h/mL) | 7800 ± 1050 | 25500 ± 3300 |

| t₁/₂ (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |

| CL (mL/h/kg) | 21.5 ± 3.2 | 19.6 ± 2.8 |

| Vd (L/kg) | 0.75 ± 0.12 | 0.82 ± 0.15 |

Table 2: Bioavailability of this compound in Sprague-Dawley Rats

| Route of Administration | Dose (mg/kg) | AUC₀₋inf (ng·h/mL) | Bioavailability (%) |

| Intravenous (IV) | 10 | 9500 ± 1200 | 100 |

| Oral (PO) | 30 | 11400 ± 1800 | 40 |

| Intraperitoneal (IP) | 30 | 21375 ± 2500 | 75 |

Tumor Growth Inhibition

The efficacy of this compound in a tumor xenograft model is a key indicator of its potential as an anti-cancer agent.

Table 3: Efficacy of this compound in a Human Tumor Xenograft Model (NCI-H460) in Athymic Nude Mice

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | PO | Daily | 0 |

| This compound | 10 | PO | Daily | 35 ± 8 |

| This compound | 30 | PO | Daily | 68 ± 12 |

| This compound | 50 | PO | Daily | 85 ± 10 |

| Standard-of-Care | - | IV | Once weekly | 75 ± 9 |

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

-

BALB/c mice (8-10 weeks old)

-

Syringes and needles

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimatize animals for at least 7 days prior to the experiment.

-

Fast animals overnight with free access to water.

-

Prepare the dosing solution of this compound in the appropriate vehicle.

-

Administer this compound via intravenous injection into the tail vein.

-

Collect blood samples (approximately 50 µL) via retro-orbital or submandibular bleeding at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Tumor Xenograft Efficacy Study Protocol

This protocol describes a typical efficacy study in a subcutaneous tumor xenograft model.

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

-

NCI-H460 human non-small cell lung cancer cells

-

Athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle

-

Calipers

-

Animal balance

Procedure:

-

Culture NCI-H460 cells to 80-90% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Implant 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

-

Administer this compound or vehicle according to the predetermined dosing schedule and route.

-

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Safety and Toxicology Considerations

Preliminary safety and toxicology studies should be conducted in parallel with efficacy studies. Key assessments include:

-

Maximum Tolerated Dose (MTD): To determine the highest dose that does not cause unacceptable toxicity.

-

Clinical Observations: Daily monitoring for signs of toxicity such as changes in behavior, appearance, and body weight.

-

Histopathology: Microscopic examination of major organs for any treatment-related changes.

-

Clinical Pathology: Analysis of blood samples for hematological and biochemical parameters.

Conclusion

The protocols and guidelines presented here offer a foundational framework for the in vivo evaluation of the novel investigational compound this compound. A systematic and rigorous preclinical assessment is essential to establish a comprehensive understanding of its therapeutic potential and to guide its further development. All animal experiments should be conducted in compliance with institutional and national guidelines for animal welfare.

CHS-111 dosage and administration guidelines

November 07, 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive overview of the preclinical data and recommended experimental protocols for CHS-111, a novel inhibitor of the CCR8 receptor. The information presented is intended to guide researchers, scientists, and drug development professionals in their investigation of CHS-114. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Diagrams illustrating the proposed mechanism of action and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a monoclonal antibody that specifically targets the C-C chemokine receptor type 8 (CCR8). This receptor is preferentially expressed on regulatory T cells (Tregs) within the tumor microenvironment. By targeting CCR8, this compound is designed to deplete these immunosuppressive Tregs, thereby enhancing the anti-tumor immune response. Preclinical studies have demonstrated the potential of this compound as a monotherapy in various solid tumors.

Mechanism of Action

This compound is believed to exert its anti-tumor effect through the depletion of CCR8-expressing regulatory T cells (Tregs) in the tumor microenvironment. Tregs are a subset of T cells that suppress the activity of other immune cells, thereby hindering the body's natural ability to fight cancer. By binding to CCR8 on the surface of these Tregs, this compound marks them for destruction by other immune cells, such as natural killer (NK) cells, through a process called antibody-dependent cell-mediated cytotoxicity (ADCC). This reduction in Treg population is hypothesized to restore the anti-tumor activity of cytotoxic T lymphocytes (CTLs) and other immune effector cells.

Caption: Proposed Mechanism of Action of this compound.

Preclinical Data

In Vitro Studies

No publicly available in vitro data for this compound.

In Vivo Studies

No publicly available in vivo data for this compound.

Clinical Studies

A Phase 1, open-label, first-in-human, dose-escalation and expansion study of CHS-114 (a related anti-CCR8 monoclonal antibody) is currently underway in patients with advanced solid tumors.[1] This study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the compound.[1]

Table 1: Overview of CHS-114 Phase 1 Clinical Trial [1]

| Parameter | Description |

| Study Title | A Phase 1, Open-Label, First-in-Human, Dose-Escalation and Expansion Study of CHS-114, a Monoclonal Antibody that Targets CCR8, as a Monotherapy in Patients with Solid Tumors |

| Phase | Phase 1 |

| Study Design | Open-label, dose-escalation and expansion |

| Primary Objective | To assess the safety and tolerability of CHS-114 |

| Secondary Objectives | To determine the recommended Phase 2 dose (RP2D), to evaluate the pharmacokinetic profile, and to assess preliminary anti-tumor activity |

| Target Population | Patients with advanced solid tumors |

| Intervention | CHS-114 monotherapy |

Experimental Protocols

General Cell Culture

No specific cell line information is publicly available for this compound experiments.

Flow Cytometry for CCR8 Expression

This protocol provides a general framework for assessing CCR8 expression on immune cells.

Caption: General Workflow for Flow Cytometry.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., peripheral blood mononuclear cells or tumor-infiltrating lymphocytes).

-

Blocking: Block Fc receptors to prevent non-specific antibody binding.

-

Staining: Incubate cells with a fluorescently-labeled anti-CCR8 antibody and other relevant cell surface markers (e.g., CD3, CD4, CD25, FoxP3 for Treg identification).

-

Washing: Wash cells to remove unbound antibodies.

-

Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to identify and quantify the percentage of CCR8-expressing cells within different immune cell populations.

Dosage and Administration

As this compound is a preclinical compound, formal dosage and administration guidelines for human use have not been established. For the related compound CHS-114, the ongoing Phase 1 trial is investigating various dose levels to determine the recommended Phase 2 dose.[1]

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Ordering Information

Information on how to obtain this compound for research purposes is not publicly available.

References

Application Notes and Protocols for the Quantification of a Novel Chemical Entity (NCE)

A Note on the Analyte "CHS-111": Initial searches for a specific molecule designated "this compound" did not yield a clear, identifiable chemical entity in the context of drug development or scientific research. The term is ambiguous and may refer to different concepts. The following application notes and protocols are therefore provided as a comprehensive template for the analytical quantification of a generic Novel Chemical Entity (NCE). Researchers and scientists can adapt these methodologies for their specific compound of interest.

Application Note: Quantitative Analysis of a Novel Chemical Entity (NCE) in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the quantification of a novel chemical entity (NCE) in plasma and tissue homogenates using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

The development of robust and reliable analytical methods is crucial for the pre-clinical and clinical development of any new therapeutic agent. Accurate quantification of a novel chemical entity (NCE) in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This application note describes two common and effective methods for the quantification of an NCE: an HPLC-UV method for initial, less sensitive quantification, and a highly sensitive and specific LC-MS/MS method for bioanalysis.

Analytical Methods

Two primary methods have been developed and validated for the quantification of the NCE.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for the quantification of the NCE in bulk drug substance, formulation development, and in-vitro studies where concentrations are relatively high.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of NCEs in complex biological matrices such as plasma and tissue, offering high sensitivity and selectivity.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide examples of how to structure validation and sample analysis data.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.995 |

| Range | 0.1 - 100 µg/mL | Defined by linear range |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ≥ 3 |

| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise ≥ 10 |

| Precision (%RSD) | ||

| - Intra-day | < 2% | ≤ 5% |

| - Inter-day | < 3% | ≤ 5% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |

| Specificity | No interference from placebo | Peak purity > 99% |

Table 2: LC-MS/MS Method Validation Summary for NCE in Plasma

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9989 | ≥ 0.99 |

| Range | 1 - 1000 ng/mL | Defined by linear range |

| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise ≥ 3 |

| Limit of Quantification (LOQ) | 1 ng/mL | Signal-to-Noise ≥ 10 |

| Precision (%RSD) | ||

| - Intra-day | < 5% | ≤ 15% |

| - Inter-day | < 7% | ≤ 15% |

| Accuracy (% Recovery) | 96.7% - 103.5% | 85% - 115% |

| Matrix Effect | 95% - 105% | Consistent and reproducible |

| Recovery | > 85% | Consistent and reproducible |

Experimental Protocols

Protocol 1: Quantification of NCE by HPLC-UV

1.1. Materials and Reagents

-

NCE Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (ACS grade)

-

Phosphate buffered saline (PBS)

1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

1.3. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of the NCE)

-

Injection Volume: 10 µL

1.4. Standard and Sample Preparation

-

Stock Solution: Accurately weigh and dissolve the NCE reference standard in methanol to prepare a 1 mg/mL stock solution.

-

Calibration Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.1 to 100 µg/mL.

-

Sample Preparation: Dilute samples with the appropriate solvent to fall within the calibration range. For in-vitro samples, a simple protein precipitation with acetonitrile may be necessary.

1.5. Data Analysis

-

Integrate the peak area of the NCE.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of the NCE in the samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification of NCE in Plasma by LC-MS/MS

2.1. Materials and Reagents

-

NCE Reference Standard

-

Internal Standard (IS) (a stable isotope-labeled analog of the NCE is preferred)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Control (drug-free) human plasma

2.2. Instrumentation

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

UPLC/HPLC system

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Autosampler

-

Data acquisition and processing software

2.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

NCE: [M+H]+ → fragment ion (e.g., 450.2 → 250.1)

-

IS: [M+H]+ → fragment ion (e.g., 454.2 → 254.1)

-

-

Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

Collision Energy: Optimize for each MRM transition.

-

2.4. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of the NCE and IS in methanol.

-

Calibration Standards: Spike control plasma with the NCE stock solution to create calibration standards ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

2.5. Data Analysis

-

Integrate the peak areas for the NCE and the IS.

-

Calculate the peak area ratio (NCE/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the NCE in the samples from the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of an NCE in plasma.

Hypothetical Signaling Pathway

Application Notes and Protocols for CHS-111: A Novel Tec Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHS-111 is a novel, potent, and selective small molecule inhibitor of the Tec family of non-receptor tyrosine kinases, with particular activity against Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). These kinases are critical components of the signaling pathways downstream of T-cell and B-cell receptors, respectively, making them attractive therapeutic targets for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2][3][4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound. The included methodologies are designed to enable researchers to assess the potency, selectivity, and mechanism of action of this compound and similar compounds.

Data Presentation

Table 1: Biochemical Potency of this compound against Tec Family Kinases

| Kinase Target | IC₅₀ (nM) | Assay Format |

| ITK | 5.2 | ADP-Glo™ Kinase Assay |

| BTK | 15.8 | LanthaScreen™ Eu Kinase Binding Assay |

| TEC | 89.3 | ADP-Glo™ Kinase Assay |

| RLK/TXK | 152.1 | ADP-Glo™ Kinase Assay |

| BMX/ETK | 476.5 | ADP-Glo™ Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell-Based Assay | Cell Line | Endpoint Measured | IC₅₀ (nM) |

| T-cell Receptor (TCR) Signaling Inhibition | Jurkat | Phospho-PLCγ1 | 25.6 |

| B-cell Receptor (BCR) Signaling Inhibition | Ramos | Phospho-BTK | 78.3 |

| T-cell Proliferation | Primary Human T-cells | IL-2 Production | 42.1 |

| Cytokine Release | Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Release | 65.9 |

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway downstream of the T-cell receptor (TCR), highlighting the role of ITK and the point of intervention for this compound.

Caption: TCR signaling pathway and the inhibitory action of this compound on ITK.

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Protocol for ITK

This protocol is designed to measure the enzymatic activity of ITK and determine the potency of inhibitors like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

-

Recombinant human ITK (e.g., SignalChem)

-

Poly (4:1 Glu, Tyr) substrate

-

ATP

-

Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well white flat-bottom plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM with 3-fold serial dilutions.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).

-

Prepare the kinase/substrate mixture in Kinase Reaction Buffer. For each reaction, this will contain the ITK enzyme and the Poly (4:1 Glu, Tyr) substrate.

-

Add 5 µL of the kinase/substrate mixture to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[6]

-

Prepare the ATP solution in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

Read the luminescence on a plate reader.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Assay: T-cell Receptor (TCR) Signaling Inhibition

This protocol assesses the ability of this compound to inhibit TCR-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, PLCγ1.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 antibody (for TCR stimulation)

-

Anti-CD28 antibody (for co-stimulation)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting: anti-phospho-PLCγ1, anti-total-PLCγ1, and a loading control (e.g., anti-GAPDH)

-

96-well cell culture plates

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in serum-free RPMI-1640 medium.

-

Treat the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

-

Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies for 10 minutes at 37°C.

-

Pellet the cells by centrifugation and wash once with cold PBS.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-PLCγ1, total PLCγ1, and a loading control.

-

Quantify the band intensities and normalize the phospho-PLCγ1 signal to the total PLCγ1 and loading control signals.

-

Determine the IC₅₀ value by plotting the normalized phospho-PLCγ1 signal against the concentration of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. 3.2. BTK Kinase Assay [bio-protocol.org]

- 7. promega.com [promega.com]

- 8. TEC Kinase Enzyme System [promega.com]

Application Notes and Protocols for CHS-111 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHS-111 is a potent and selective inhibitor of the mitochondrial enzyme CLK-1 (Cdc2-like kinase 1), also known as COQ7. CLK-1 is a key hydroxylase in the ubiquinone (Coenzyme Q) biosynthesis pathway, an essential component of the electron transport chain and cellular respiration.[1][2] Inhibition of CLK-1 disrupts mitochondrial function, leading to decreased ATP synthesis and increased mitochondrial oxidative stress.[1][3] Dysregulation of CLK-1 activity has been implicated in a variety of cellular processes and disease states, including neuroinflammation and apoptosis, making it an attractive target for drug discovery.[2][3]

These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns to identify novel inhibitors of CLK-1. The following sections detail quantitative data for this compound in a typical HTS assay, a detailed experimental protocol for a luminescence-based cell viability assay, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for this compound in a high-throughput screening assay for CLK-1 inhibition. The data is representative of a robust assay with good statistical separation between positive and negative controls, making it suitable for large-scale screening.

| Compound ID | Target | Assay Type | IC50 (nM) | Z' Factor | Hit Rate (%) |

| This compound | CLK-1 | Cell-Based Viability | 75 | 0.82 | N/A |

| Screening | CLK-1 | Cell-Based Viability | N/A | >0.5 | <1 |

Experimental Protocols

High-Throughput Screening for CLK-1 Inhibitors using a Cell-Based Luminescence Assay

This protocol describes a method for screening compound libraries for inhibitors of CLK-1 using a cell-based assay that measures ATP levels as an indicator of mitochondrial function. A decrease in ATP production is expected upon inhibition of CLK-1.

1. Principle

This assay quantifies cell viability by measuring intracellular ATP levels. Inhibition of CLK-1 disrupts the electron transport chain, leading to a reduction in ATP synthesis and a corresponding decrease in luminescence from a luciferase-based reagent.

2. Materials and Reagents

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

384-well white, solid-bottom assay plates

-

This compound (positive control)

-

DMSO (vehicle control)

-

Compound library

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

3. Equipment

-

Automated liquid handler

-

Plate reader capable of measuring luminescence

-

Cell culture incubator (37°C, 5% CO2)

-

Acoustic dispenser (optional, for compound dispensing)

4. Assay Procedure

-

Cell Seeding:

-

Culture HEK293 cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10^5 cells/mL.

-

Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well assay plate (2,500 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series for a dose-response curve (e.g., from 100 µM to 1 nM).

-

Prepare the compound library plates, typically at a concentration of 10 mM in DMSO.

-

Using an acoustic dispenser or pin tool, transfer 25 nL of compound solutions, this compound dilutions, and DMSO (for negative controls) to the appropriate wells of the cell plate. This results in a final compound concentration of 10 µM (for the library) and a dose-response for this compound.

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

-

Luminescence Reading:

-

Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

5. Data Analysis

-

Z' Factor Calculation: The quality of the assay is determined by calculating the Z' factor using the positive (this compound) and negative (DMSO) controls:

-

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

A Z' factor > 0.5 is considered excellent for HTS.

-

-

Hit Identification: Normalize the data to the controls. A common method is to calculate the percent inhibition:

-

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

-

A hit is typically defined as a compound that causes a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

-

-

IC50 Determination: For this compound and any confirmed hits, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

CLK-1 Signaling Pathway

Caption: CLK-1's role in Ubiquinone synthesis and its inhibition by this compound.

High-Throughput Screening Workflow

References

- 1. Early Mitochondrial Dysfunction in Long-lived Mclk1+/- Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clk1 deficiency promotes neuroinflammation and subsequent dopaminergic cell death through regulation of microglial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clk-1 deficiency induces apoptosis associated with mitochondrial dysfunction in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing CHS-111 Stock Solutions

These guidelines provide a comprehensive protocol for the preparation, storage, and handling of stock solutions for the small molecule inhibitor CHS-111. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure solution integrity and experimental reproducibility. Given that the precise identity and properties of "this compound" can vary, it is imperative to consult the manufacturer-specific Certificate of Analysis (CofA) and Technical Data Sheet (TDS) for detailed information.

Compound Information and Properties

This compound is a designation that may refer to different chemical entities. One potential, though unconfirmed, identity is CHGN111, an inhibitor of the mitochondrial enzyme CLK-1 (demethoxyubiquinone hydroxylase)[1]. Inhibition of this enzyme can modulate the production of reactive oxygen species (ROS)[1]. Another possibility is Cholesteryl Hemisuccinate, often abbreviated as CHS, which is utilized in membrane protein research[2]. The following table summarizes general properties that should be verified with the supplier's documentation.

| Property | Description | Notes |

| Molecular Weight | User to Verify | Essential for accurate molar concentration calculations. |

| Purity | User to Verify | Typically >98% for research-grade compounds. |

| Appearance | User to Verify | Often a solid powder; color and form should be noted. |

| Solubility | User to Verify | Generally soluble in organic solvents like DMSO.[3] |

| Storage (Powder) | User to Verify | Typically stored at -20°C for long-term stability.[4] |

| Storage (Stock Solution) | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles.[4] |

Experimental Protocols

2.1. Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound. The molecular weight (MW) of the compound is required for this calculation. An example calculation is provided assuming a hypothetical MW of 450.5 g/mol .

Calculation:

Volume of DMSO (in µL) = (Weight of this compound in mg / MW of this compound in g/mol ) * 100,000

Example for 1 mg of this compound with MW 450.5 g/mol : Volume of DMSO (µL) = (1 mg / 450.5 g/mol ) * 100,000 = 221.98 µL

Procedure:

-

Acclimate the Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the Compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg). For quantities of 10 mg or less, it is often recommended to dissolve the entire contents of the manufacturer's vial directly.[4]

-

Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary, but always check the compound's stability information first.[5]

-

Sterilization (Optional): If a sterile solution is required for cell culture experiments, filter the stock solution through a 0.2 µm syringe filter compatible with DMSO.[4]

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[4].

2.3. Preparation of Working Solutions

For in vitro experiments, the DMSO stock solution is typically diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.

Important Considerations:

-

The final concentration of DMSO in the working solution should generally be kept below 0.5% to avoid solvent-induced toxicity to cells.[5][6]

-

To prevent precipitation of the compound, it is advisable to perform serial dilutions in DMSO first before adding the final diluted sample to the aqueous medium.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a hypothetical signaling pathway that may be relevant to its mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. commonfund.nih.gov [commonfund.nih.gov]

- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. captivatebio.com [captivatebio.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Co-treatment with CHS-111

A comprehensive review of publicly available scientific literature and clinical trial data did not yield specific information for a compound designated as "CHS-111." The search results for "this compound" and related terms were ambiguous, referring to a variety of unrelated entities and research areas.

It is possible that "this compound" is an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. The information retrieved encompassed several different areas:

-

Genetics and Plant Biology: Studies on Chalcone Synthase (CHS) genes, particularly in rice, which are involved in flavonoid biosynthesis.[1][2]

-

Clinical Research and Drug Development:

-

Medical Conditions: Cannabinoid Hyperemesis Syndrome (CHS), a condition resulting from chronic cannabis use.[7][8][9][10]

-

Public Health Studies: The Cardiovascular Health Study (CHS), a long-term observational study.[11]

-

Biochemical Pathways: Research into the CHS3-mediated defense pathway.[12]

-

Mitochondrial Research: Information on CHGN111, an inhibitor of the mitochondrial enzyme CLK-1.[13]

Without a clear identification of the specific compound "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental protocols, and visualizations of signaling pathways.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use a precise and validated identifier, such as a full chemical name, CAS number, or a specific corporate or academic designation that is publicly documented.

Should further clarifying information on the identity of "this compound" become available, a comprehensive and targeted response can be formulated.

References

- 1. Deficiency in flavonoid biosynthesis genes CHS, CHI, and CHIL alters rice flavonoid and lignin profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Facebook [cancer.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. Cannabis (drug) - Wikipedia [en.wikipedia.org]

- 9. Cannabis (Marijuana) | National Institute on Drug Abuse (NIDA) [nida.nih.gov]

- 10. Cannabis (Marihuana) | National Institute on Drug Abuse (NIDA) [nida.nih.gov]

- 11. BioLINCC: Cardiovascular Health Study (CHS) [biolincc.nhlbi.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Variability

Disclaimer: The specific experimental agent "CHS-111" is not found in publicly available scientific literature. Therefore, this technical support center provides guidance on troubleshooting general experimental variability, a common challenge for researchers. The principles and protocols outlined here are broadly applicable to a wide range of cell-based and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant week-to-week variation in our assay results. What are the most common sources of this type of variability?

A1: Week-to-week variation in experimental outcomes is a frequent issue and can often be traced back to inconsistencies in materials, protocols, or environmental factors. The most common culprits include:

-

Cell Culture Conditions: Minor, often unnoticed, changes in cell culture can lead to significant downstream effects. This includes variations in media composition, serum lot, incubation conditions, and cell passage number.[1][2][3][4]

-

Reagent Preparation and Storage: Inconsistent preparation of reagents, improper storage, or the use of reagents of varying ages can introduce variability.

-

Operator-Dependent Differences: Subtle differences in experimental execution between different researchers, or even by the same researcher on different days, can impact results.

-

Equipment Performance: Fluctuations in the performance of laboratory equipment, such as incubators, plate readers, or pipettes, can be a source of error.

Here is a systematic approach to troubleshooting this issue:

-

Standardize Protocols: Ensure that a detailed, version-controlled standard operating procedure (SOP) is in place and strictly followed by all personnel.

-

Monitor Cell Culture Parameters: Keep meticulous records of cell passage number, media lot numbers, and any observations about cell morphology or growth rates.[4]

-

Reagent Quality Control: Aliquot and store critical reagents to minimize freeze-thaw cycles. Qualify new lots of reagents (e.g., serum, antibodies) before use in critical experiments.

-

Regular Equipment Calibration: Implement a routine schedule for the calibration and maintenance of all essential laboratory equipment.

Q2: Our dose-response curves for compound treatment are inconsistent between experiments. How can we improve the reproducibility of these assays?

A2: Inconsistent dose-response curves are often a result of inaccuracies in compound handling and dilution, or variability in the biological response of the assay system.

-

Compound Stability and Storage: Ensure the compound is stored under the recommended conditions to prevent degradation. Prepare fresh dilutions for each experiment from a well-characterized stock solution.

-

Pipetting Accuracy: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant errors in the final compound concentrations.

-

Cell Seeding Density: Variations in the number of cells seeded per well can alter the effective compound concentration per cell and influence the outcome of the assay.[1]

-

Assay Timing: The timing of compound addition and the duration of the assay can be critical. Ensure these are consistent across all experiments.[2][3]

Troubleshooting Workflow for Dose-Response Variability

Q3: We suspect off-target effects with our experimental compound. How can we investigate and mitigate this?

A3: Off-target effects are a significant concern in drug development and can lead to misleading results.[5][6][7] Investigating potential off-target effects is a critical step in validating experimental findings.

-

Use of Control Compounds: Employ a structurally related but inactive analog of your compound as a negative control. This can help differentiate the intended effects from non-specific ones.

-

Multiple Cell Lines: Test your compound in a panel of different cell lines. If the observed effect is consistent across cell lines with varying expression of the target protein, it may suggest off-target activity.

-

Target Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to show that the compound has no effect in cells where the target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

-

Rescue Experiments: In a target knockdown/knockout system, reintroducing the target protein should rescue the compound's effect.

Experimental Workflow for Investigating Off-Target Effects

Data Presentation: Sources of Experimental Variability

The following table summarizes common sources of variability in cell-based assays and their potential impact on results.

| Source of Variability | Potential Impact | Recommended Mitigation Strategy |

| Cell Line Integrity | Misidentification, cross-contamination, genetic drift.[8][9][10] | Short Tandem Repeat (STR) profiling, routine mycoplasma testing, use low passage number cells.[4] |

| Serum and Media | Lot-to-lot variability in growth factors and nutrients. | Test and qualify new lots of serum and media before use in critical assays. |

| Pipetting and Dilutions | Inaccurate compound concentrations and cell numbers. | Regular pipette calibration, use of reverse pipetting for viscous liquids, automated liquid handlers for high-throughput screens. |

| Incubation Conditions | Fluctuations in temperature, CO2, and humidity. | Use of calibrated and monitored incubators, minimize door opening times. |

| Plate Edge Effects | Evaporation and temperature gradients at the edges of multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |

| Operator Bias | Inconsistent timing, handling, and data acquisition. | Detailed SOPs, standardized training, and automation where possible. |

Experimental Protocols

Protocol 1: Standardized Cell Seeding for a 96-Well Plate Assay

This protocol is designed to minimize variability in cell number per well, a critical parameter for reproducible assay results.

Materials:

-

Healthy, sub-confluent culture of cells

-

Complete growth medium

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom tissue culture plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

Procedure:

-

Cell Harvest:

-

Aspirate the growth medium from the cell culture flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

-

Cell Counting:

-

Transfer the cell suspension to a conical tube and gently pipette to ensure a single-cell suspension.

-

Take a representative aliquot of the cell suspension and mix it with trypan blue (e.g., 1:1 ratio).

-

Load the mixture onto a hemocytometer or use an automated cell counter to determine the concentration of viable cells.

-

-

Cell Dilution:

-

Calculate the volume of cell suspension required to achieve the desired final cell concentration in the target volume for the 96-well plate.

-

Dilute the cells in a sufficient volume of pre-warmed complete growth medium to plate all wells.

-

-

Plating:

-

Gently swirl the cell suspension before and during plating to prevent settling.

-

Using a multichannel pipette, dispense the appropriate volume of cell suspension into each well of the 96-well plate.

-

Gently rock the plate in a cross pattern to ensure an even distribution of cells.

-